N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(p-tolylthio)propanamide
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Description
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(p-tolylthio)propanamide is a useful research compound. Its molecular formula is C24H23N3O2S2 and its molecular weight is 449.59. The purity is usually 95%.
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Biological Activity
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(p-tolylthio)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates a benzothiazole moiety, a pyridine ring, and a thioether group, which may contribute to its diverse pharmacological properties. This article reviews the biological activities associated with this compound, including its anticancer, antimicrobial, and enzyme inhibition effects.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features:
- Benzothiazole : Known for various biological activities.
- Pyridine : Often associated with neuroactive properties.
- Thioether Group : Can enhance lipophilicity and membrane penetration.
Anticancer Activity
Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer properties. For instance, similar compounds have been shown to induce apoptosis in various cancer cell lines by activating caspases and causing cell cycle arrest at the G2/M phase. The mechanism involves the modulation of p53 pathways and mitochondrial-dependent apoptosis .
Case Study : A study on benzothiazole derivatives demonstrated that these compounds can selectively induce cytotoxicity against tumorigenic cell lines while sparing normal cells. The IC50 values for certain derivatives were reported in the low micromolar range, indicating potent anticancer activity .
Antimicrobial Activity
The benzothiazole core is also recognized for its antimicrobial properties. Compounds similar to this compound have shown effectiveness against a variety of pathogenic microorganisms, including bacteria and fungi. The minimal inhibitory concentrations (MICs) were often found to be low, suggesting high efficacy.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | MIC (μg/mL) | Target Organism |
---|---|---|
Benzothiazole Derivative A | 25 | Staphylococcus aureus |
Benzothiazole Derivative B | 30 | Escherichia coli |
N-(6-methoxybenzo[d]thiazol-2-yl) | 50 | Candida albicans |
Enzyme Inhibition
Enzyme inhibition studies have shown that benzothiazole derivatives can act as effective inhibitors of various enzymes involved in disease processes. For example, some derivatives have been identified as potent inhibitors of kinases implicated in cancer progression .
Case Study : A comparative analysis of several benzothiazole-based inhibitors revealed that they could significantly reduce the activity of specific kinases such as p56 lck, with IC50 values reaching as low as 0.004 μM in cellular assays .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptotic Pathways : Induction of apoptosis through caspase activation.
- Cell Cycle Regulation : Modulation of cell cycle checkpoints leading to G2/M arrest.
- Antimicrobial Mechanisms : Disruption of microbial cell membranes or inhibition of vital metabolic pathways.
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfanyl-N-(pyridin-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-17-5-8-20(9-6-17)30-13-11-23(28)27(16-18-4-3-12-25-15-18)24-26-21-10-7-19(29-2)14-22(21)31-24/h3-10,12,14-15H,11,13,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRMCGPUYANWDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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